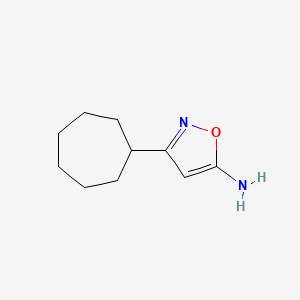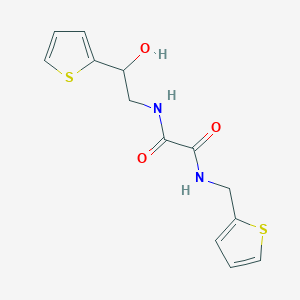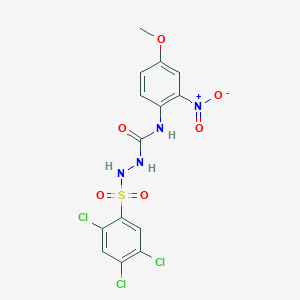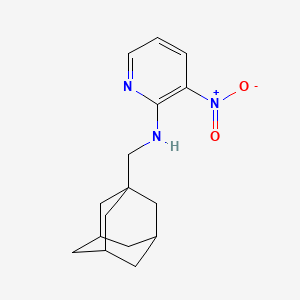
N-(1-金刚烷基甲基)-3-硝基吡啶-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantylmethyl)-3-nitropyridin-2-amine is a compound that features a unique structure combining an adamantyl group with a nitropyridine moiety
科学研究应用
N-(1-adamantylmethyl)-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to the stability of the adamantyl group.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
Target of Action
The compound “N-(1-adamantylmethyl)-3-nitropyridin-2-amine” contains an adamantyl group. Adamantane derivatives have been found to interact with various biological targets, including ion channels, enzymes, and receptors . .
Mode of Action
Adamantane derivatives generally interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Adamantane derivatives have been found to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
They are metabolized in the liver, often through hydroxylation .
生化分析
Biochemical Properties
N-(1-adamantylmethyl)-3-nitropyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the adamantyl group in the compound enhances its binding affinity to certain enzymes, potentially acting as an inhibitor or activator. Studies have shown that N-(1-adamantylmethyl)-3-nitropyridin-2-amine can interact with cytochrome P450 enzymes, affecting their metabolic activity . Additionally, it has been observed to bind with cyclodextrins and cucurbiturils, forming stable complexes that can modulate biochemical pathways .
Cellular Effects
N-(1-adamantylmethyl)-3-nitropyridin-2-amine exhibits various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of nuclear receptors, such as Nur77, which plays a role in apoptosis and cell survival . Furthermore, N-(1-adamantylmethyl)-3-nitropyridin-2-amine has been shown to affect mitochondrial function, leading to changes in cellular energy metabolism and oxidative stress responses .
Molecular Mechanism
The molecular mechanism of N-(1-adamantylmethyl)-3-nitropyridin-2-amine involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, altering their conformation and activity. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, leading to changes in metabolic pathways . Additionally, N-(1-adamantylmethyl)-3-nitropyridin-2-amine can modulate gene expression by interacting with nuclear receptors and transcription factors, influencing cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1-adamantylmethyl)-3-nitropyridin-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(1-adamantylmethyl)-3-nitropyridin-2-amine is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of N-(1-adamantylmethyl)-3-nitropyridin-2-amine vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, N-(1-adamantylmethyl)-3-nitropyridin-2-amine can induce adverse effects, including oxidative stress and mitochondrial dysfunction . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
N-(1-adamantylmethyl)-3-nitropyridin-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes hydroxylation and other oxidative modifications, primarily mediated by cytochrome P450 enzymes . These metabolic transformations can influence the compound’s activity and stability, affecting its overall biochemical properties. Additionally, N-(1-adamantylmethyl)-3-nitropyridin-2-amine can impact metabolic flux and metabolite levels, further modulating cellular responses .
Transport and Distribution
The transport and distribution of N-(1-adamantylmethyl)-3-nitropyridin-2-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach various cellular compartments . Additionally, N-(1-adamantylmethyl)-3-nitropyridin-2-amine can bind to specific transporters, influencing its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
N-(1-adamantylmethyl)-3-nitropyridin-2-amine exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize in mitochondria, where it can modulate mitochondrial function and energy metabolism . Additionally, N-(1-adamantylmethyl)-3-nitropyridin-2-amine can interact with nuclear receptors and transcription factors, influencing gene expression and cellular responses . These findings highlight the importance of understanding the subcellular distribution of the compound to elucidate its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-3-nitropyridin-2-amine typically involves the alkylation of 3-nitropyridin-2-amine with 1-adamantylmethyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-(1-adamantylmethyl)-3-nitropyridin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
N-(1-adamantylmethyl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The adamantylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of N-(1-adamantylmethyl)-3-aminopyridin-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Reduction: Formation of N-(1-adamantylmethyl)-3-aminopyridin-2-amine.
相似化合物的比较
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-adamantylmethyl chloromethyl ketone
Uniqueness
N-(1-adamantylmethyl)-3-nitropyridin-2-amine is unique due to its combination of an adamantyl group with a nitropyridine moiety. This structure imparts both stability and reactivity, making it a versatile compound for various applications. The presence of the nitro group allows for further functionalization, enhancing its utility in synthetic chemistry and potential bioactivity.
属性
IUPAC Name |
N-(1-adamantylmethyl)-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-19(21)14-2-1-3-17-15(14)18-10-16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,11-13H,4-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEPRIQDMSISKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC4=C(C=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-{[(4-hydroxyoxan-4-yl)methyl]carbamoyl}benzoate](/img/structure/B2570668.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide](/img/structure/B2570669.png)
![N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2570670.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2570671.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2570675.png)
![cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B2570678.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2570679.png)
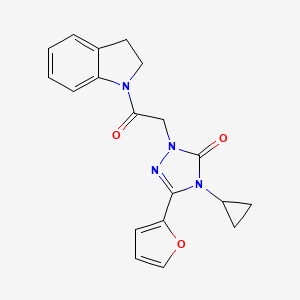
![5-(pyridine-4-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2570683.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2570687.png)
